molecular formula C20H12ClF3N2O3S B4846346 2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide

2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B4846346
M. Wt: 452.8 g/mol
InChI Key: HTADYUXXGATWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CNQX and is a competitive antagonist of AMPA and kainate receptors.

Mechanism of Action

2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide acts as a competitive antagonist of AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, the natural ligand of these receptors. This results in the inhibition of synaptic transmission and plasticity, which are important processes in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide depend on the specific experimental conditions and the target cells or tissues. In general, CNQX has been shown to inhibit synaptic transmission and plasticity, reduce cell proliferation, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments include its high potency and specificity for AMPA and kainate receptors, its well-established synthesis method, and its potential applications in various areas of scientific research. The limitations of using CNQX in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects on other ionotropic glutamate receptors.

Future Directions

Related to 2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide include the development of new derivatives with improved potency, selectivity, and pharmacokinetic properties, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanisms of action in different cell types and tissues. Additionally, the use of CNQX in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.

Scientific Research Applications

2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research for its potential applications in various areas such as neuroscience, cancer research, and drug development. In neuroscience, CNQX is used as a tool to study the role of AMPA and kainate receptors in synaptic transmission and plasticity. In cancer research, CNQX has been shown to have anti-proliferative effects on cancer cells and is being investigated as a potential therapeutic agent. In drug development, CNQX has been used as a lead compound for the development of new drugs targeting AMPA and kainate receptors.

properties

IUPAC Name

2-(2-chloro-6-nitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2O3S/c21-15-8-4-9-16(26(28)29)18(15)30-17-10-2-1-7-14(17)19(27)25-13-6-3-5-12(11-13)20(22,23)24/h1-11H,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTADYUXXGATWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)SC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-nitrophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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